molecular formula C17H34O4 B15173500 Propyl 2,3-dihydroxytetradecanoate CAS No. 921757-15-5

Propyl 2,3-dihydroxytetradecanoate

Cat. No.: B15173500
CAS No.: 921757-15-5
M. Wt: 302.4 g/mol
InChI Key: RPGASDOJBSFNBO-UHFFFAOYSA-N
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Description

Propyl 2,3-dihydroxytetradecanoate is an organic compound with the molecular formula C17H34O4. It is an ester derived from tetradecanoic acid (myristic acid) and propyl alcohol. This compound features two hydroxyl groups on the second and third carbon atoms of the tetradecanoate chain, making it a dihydroxy ester. Esters like this compound are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2,3-dihydroxytetradecanoate typically involves the esterification of tetradecanoic acid with propyl alcohol in the presence of a catalyst. The reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high conversion rates and product purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 2,3-dihydroxytetradecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester functional group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The oxidation of the hydroxyl groups can yield ketones or aldehydes.

    Reduction: The reduction of the ester group can produce primary alcohols.

    Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Propyl 2,3-dihydroxytetradecanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions due to its ester and hydroxyl functional groups.

    Industry: this compound is used in the production of surfactants, emulsifiers, and lubricants.

Mechanism of Action

The mechanism of action of Propyl 2,3-dihydroxytetradecanoate involves its interaction with biological molecules through its ester and hydroxyl functional groups. The compound can act as a substrate for enzymes such as esterases and lipases, which catalyze the hydrolysis of the ester bond. This hydrolysis releases propyl alcohol and tetradecanoic acid, which can further participate in metabolic pathways. The hydroxyl groups can also form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Propyl 2,3-dihydroxyhexadecanoate: Similar structure but with a longer carbon chain (hexadecanoic acid).

    Ethyl 2,3-dihydroxytetradecanoate: Similar structure but with an ethyl group instead of a propyl group.

    Methyl 2,3-dihydroxytetradecanoate: Similar structure but with a methyl group instead of a propyl group.

Uniqueness

Propyl 2,3-dihydroxytetradecanoate is unique due to its specific combination of a tetradecanoate chain with propyl and dihydroxy functional groups. This combination imparts distinct physical and chemical properties, making it suitable for specific applications in various fields.

Properties

CAS No.

921757-15-5

Molecular Formula

C17H34O4

Molecular Weight

302.4 g/mol

IUPAC Name

propyl 2,3-dihydroxytetradecanoate

InChI

InChI=1S/C17H34O4/c1-3-5-6-7-8-9-10-11-12-13-15(18)16(19)17(20)21-14-4-2/h15-16,18-19H,3-14H2,1-2H3

InChI Key

RPGASDOJBSFNBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C(C(=O)OCCC)O)O

Origin of Product

United States

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